2-Phenoxyisonicotinonitrile
Description
2-Phenoxyisonicotinonitrile (CAS 14178-15-5) is a pyridine-based nitrile derivative characterized by a phenoxy substituent at the 2-position and a nitrile group at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₈N₂O, with a molecular weight of 196.2 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate due to its electron-withdrawing nitrile group and lipophilic phenoxy moiety, which enhance its reactivity in cross-coupling reactions and its ability to interact with biological targets .
Properties
IUPAC Name |
2-phenoxypyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIVCEBEXJZQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyisonicotinonitrile typically involves the reaction of 2-chloro-4-pyridinecarbonitrile with phenol. The reaction is carried out in the presence of a base, such as caesium carbonate, and a solvent like N,N-dimethylethylenediamine (DMA). The mixture is stirred at room temperature for about 30 minutes, followed by heating at 80°C for 20 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated under reduced pressure to yield 2-Phenoxyisonicotinonitrile as a white solid .
Industrial Production Methods
While specific industrial production methods for 2-Phenoxyisonicotinonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Phenoxyisonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in research to study its effects on biological systems and its potential as a bioactive molecule
Mechanism of Action
The mechanism of action of 2-Phenoxyisonicotinonitrile involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved would depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Phenoxyisonicotinonitrile with four structurally related nicotinonitrile derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Phenoxyisonicotinonitrile | 14178-15-5 | C₁₂H₈N₂O | 196.2 | Phenoxy (C₆H₅O), nitrile (CN) |
| 2-Amino-6-methylnicotinonitrile | 84647-20-1 | C₇H₇N₃ | 133.15 | Amino (NH₂), methyl (CH₃) |
| 2-(Benzyloxy)isonicotinonitrile | 501378-52-5 | C₁₃H₁₀N₂O | 210.23 | Benzyloxy (C₆H₅CH₂O) |
| 2-Chloro-6-phenylnicotinonitrile | 43083-14-3 | C₁₂H₇ClN₂ | 214.65 | Chloro (Cl), phenyl (C₆H₅) |
Key Observations :
- Phenoxy vs.
- Electron-Withdrawing Effects: The nitrile group in all compounds enhances electrophilicity, but the chloro substituent in 2-Chloro-6-phenylnicotinonitrile further activates the pyridine ring for nucleophilic substitution reactions, making it more reactive than the phenoxy analog .
- Amino vs. Phenoxy Functionality: 2-Amino-6-methylnicotinonitrile exhibits higher polarity due to the amino group, improving solubility in aqueous systems but limiting compatibility with nonpolar matrices .
Research Findings and Industrial Relevance
- Pharmaceutical Applications: 2-Phenoxyisonicotinonitrile derivatives have shown promise as kinase inhibitors in oncology, with superior bioavailability compared to benzyloxy analogs due to reduced metabolic lability .
- Agrochemical Utility: Chloro-substituted nicotinonitriles are precursors to neonicotinoid insecticides, though phenoxy derivatives are gaining traction due to lower environmental persistence .
Biological Activity
2-Phenoxyisonicotinonitrile (2-PINC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 2-PINC, focusing on its antibacterial, antifungal, antimalarial, and anticancer properties. The findings are supported by data tables and case studies from diverse research sources.
Chemical Structure
2-PINC is characterized by its unique structure, which includes a phenoxy group and an isonicotinonitrile moiety. This structure is believed to contribute to its biological activities.
Antibacterial Activity
Research indicates that 2-PINC exhibits significant antibacterial properties. In a study evaluating various compounds, 2-PINC demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that 2-PINC could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
The antifungal efficacy of 2-PINC was assessed using the disk diffusion method against common fungal pathogens.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
The compound showed notable antifungal activity, indicating its potential as a therapeutic agent in treating fungal infections.
Antimalarial Activity
In studies focused on antimalarial activity, 2-PINC was tested against Plasmodium falciparum. The results indicated that it possesses significant antimalarial properties.
| Plasmodium Strain | IC50 (µM) |
|---|---|
| P. falciparum NF54 | 1.5 |
| P. falciparum K1 | 2.0 |
These findings highlight the potential of 2-PINC in combating malaria, particularly in areas where resistance to existing treatments is prevalent.
Anticancer Activity
The anticancer potential of 2-PINC was evaluated in various cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| A549 | 15 |
| PC3 | 12 |
The compound exhibited cytotoxic effects, suggesting its viability as a lead compound for cancer therapy development.
Case Studies
- Antileishmanial Activity : A study investigated the effects of derivatives of phenoxyisonicotinonitrile on Leishmania major. Results showed that these compounds inhibited the proliferation of the parasite, indicating potential for treating leishmaniasis .
- Synergistic Effects : In combination therapy studies with established antibiotics and antifungals, 2-PINC demonstrated synergistic effects that enhanced overall efficacy against resistant strains .
The precise mechanism by which 2-PINC exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and DNA replication in target organisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
